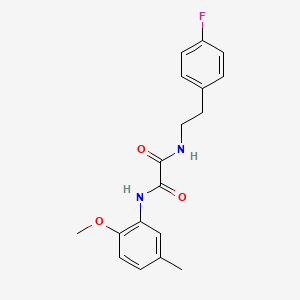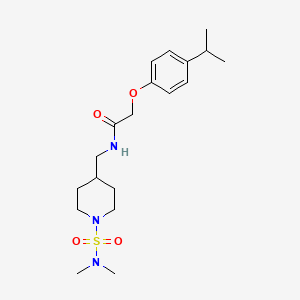
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
- Compounds related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide have shown significant antimicrobial activities. Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibited strong effects against pathogenic bacteria and Candida species. The antimicrobial activity was particularly notable against fungi, with compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition
- N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibition potential against various enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds showed promising activity in enzyme inhibition (Khalid et al., 2014).
Biological Screening and Fingerprint Applications
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and potential as fingerprint agents due to their properties in latent fingerprint analysis (Khan et al., 2019).
Agricultural Applications
- Pyridine derivatives, which include structures similar to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide, have been synthesized and evaluated for their toxicity against pests like cowpea aphid. These compounds showed strong aphidicidal activities, suggesting their potential use in agriculture (Bakhite et al., 2014).
Corrosion Inhibition
- Compounds with long alkyl side chains and acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies, indicating their potential application in preventing metal corrosion (Yıldırım & Çetin, 2008).
Antidepressant and Addiction Treatment Potential
- Certain derivatives of N-substituted acetamide have shown potential in the treatment of depression and addiction disorders. These compounds were found to exhibit antagonist properties against specific receptors, indicating their potential in pharmacological applications (Grimwood et al., 2011).
Antibacterial Properties
- Synthesized N-substituted derivatives of acetamide, including those with piperidine structures, have been evaluated for their antibacterial activity. These compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in antibacterial applications (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-15(2)17-5-7-18(8-6-17)26-14-19(23)20-13-16-9-11-22(12-10-16)27(24,25)21(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFFNVWHXRLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
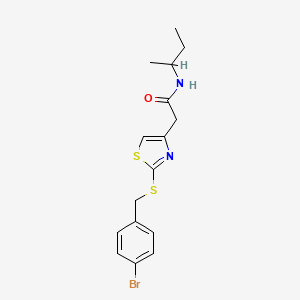

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/no-structure.png)

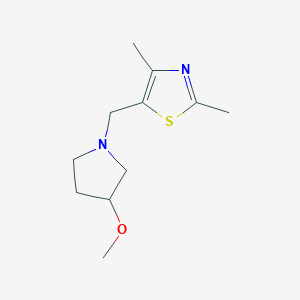
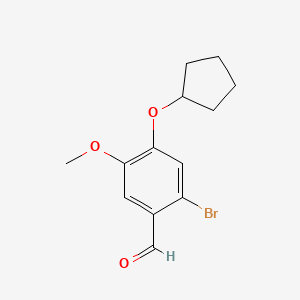
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)
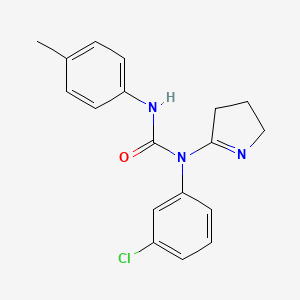

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)
